N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural and synthetic compounds. This particular compound is characterized by its unique structure, which includes two indole moieties connected by a pentanedihydrazide linker.
Preparation Methods
The synthesis of N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide typically involves a condensation reaction between 1H-indole carbaldehyde oxime and a suitable hydrazide derivative . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using reagents such as alkyl halides or acyl chlorides. This leads to the formation of N-substituted indole derivatives.
Scientific Research Applications
N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects .
Comparison with Similar Compounds
N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide can be compared with other indole derivatives such as:
- **N’~1~-[(3E)-1-ethyl-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~6~-[(3Z)-1-ethyl-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide
- **N’~1~-[(3E)-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~6~-[(3Z)-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide
These compounds share similar structural features but differ in their substituents and linker lengths, which can influence their chemical reactivity and biological activities
Properties
Molecular Formula |
C23H22N6O4 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pentanediamide |
InChI |
InChI=1S/C23H22N6O4/c1-12-6-8-16-14(10-12)20(22(32)24-16)28-26-18(30)4-3-5-19(31)27-29-21-15-11-13(2)7-9-17(15)25-23(21)33/h6-11,24-25,32-33H,3-5H2,1-2H3 |
InChI Key |
YYNQRIIYEKEGGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.